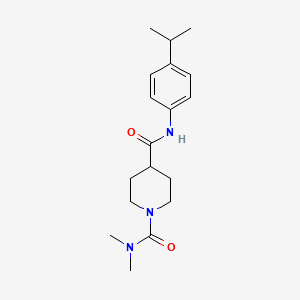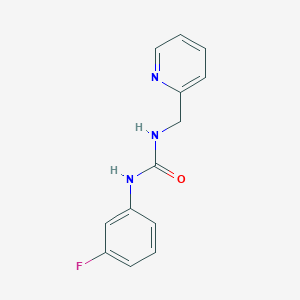
N~1~,N~1~-dimethyl-N~3~-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-dimethyl-N~3~-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-1,3-dicarboxamide is a complex organic compound featuring a piperidine ring substituted with a thiadiazole moiety and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-dimethyl-N~3~-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-1,3-dicarboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Substitution on the Piperidine Ring: The piperidine ring is then functionalized with the thiadiazole moiety through nucleophilic substitution reactions.
Dimethylation: The final step involves the dimethylation of the piperidine ring using methylating agents such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1~-dimethyl-N~3~-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N~1~,N~1~-dimethyl-N~3~-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N1,N~1~-dimethyl-N~3~-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-1,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: A related compound with similar structural features but different functional groups.
N,N-Dimethylethylenediamine: Another similar compound used in organic synthesis and coordination chemistry.
N,N,N’-Trimethyl-1,3-propanediamine: Shares structural similarities but has distinct chemical properties and applications.
Uniqueness
N~1~,N~1~-dimethyl-N~3~-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-1,3-dicarboxamide is unique due to the presence of the thiadiazole moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
1-N,1-N-dimethyl-3-N-(5-propyl-1,3,4-thiadiazol-2-yl)piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S/c1-4-6-11-16-17-13(22-11)15-12(20)10-7-5-8-19(9-10)14(21)18(2)3/h10H,4-9H2,1-3H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPMTRUIAWNGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-3-methyl-2-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-1H-indole](/img/structure/B5259992.png)
![N-{1-[5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5260000.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(2-fluorophenyl)vinyl]-4-methylbenzamide](/img/structure/B5260005.png)

![3-[(isopropylamino)sulfonyl]-5-(6-methoxypyridin-3-yl)benzoic acid](/img/structure/B5260025.png)
![N-[4-ethyl-5-methyl-3-(morpholine-4-carbonyl)thiophen-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B5260027.png)
![4-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5260038.png)
![METHYL 2-({[(1,1-DIETHYL-2-PROPYNYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B5260043.png)
![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine-2-carboxylic acid](/img/structure/B5260047.png)
![1-[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5260050.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-CHLORO-5-NITROBENZAMIDE](/img/structure/B5260051.png)

![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5260057.png)
![2-[[(E)-3-(4-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]hexanoic acid](/img/structure/B5260063.png)
